5-Methylpiperidine-2-carboxylic acid
Overview
Description
5-Methylpiperidine-2-carboxylic acid: is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with acetic acid in the presence of cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .
Industrial Production Methods: For industrial production, the process is optimized for higher yield and cost-effectiveness. The raw materials are subjected to oxidation reactions in a fixed bed reactor at temperatures ranging from 150-350°C, using a catalyst composed of gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, carboxylic acids, and amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Methylpiperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties. It is also being studied for its role in enzyme inhibition and receptor modulation .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its derivatives are also utilized in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it can bind to receptors, altering their function and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pipecolic acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the methyl group at the 5-position.
Piperidine: The parent compound without the carboxylic acid group.
N-Methylpiperidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: 5-Methylpiperidine-2-carboxylic acid is unique due to the presence of both a methyl group at the 5-position and a carboxylic acid group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and pharmaceutical applications .
Properties
IUPAC Name |
5-methylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQLXDCNQQXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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